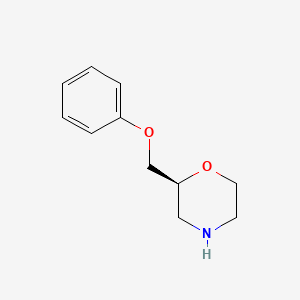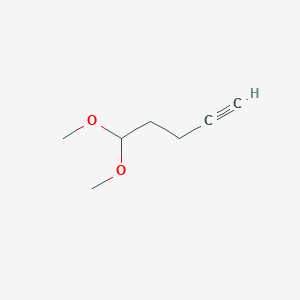
5,5-Dimethoxypent-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethoxypent-1-yne is an organic compound with the molecular formula C7H12O2 It is a derivative of pentyne, characterized by the presence of two methoxy groups attached to the first carbon atom and a triple bond between the fourth and fifth carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,5-Dimethoxypent-1-yne can be synthesized through several methods. One common approach involves the reaction of 4-pentyn-1-ol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to this compound through methoxylation.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using continuous flow reactors. The process ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethoxypent-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,5-Dimethoxypent-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5,5-Dimethoxypent-1-yne involves its interaction with various molecular targets. The methoxy groups and the triple bond play crucial roles in its reactivity. The compound can undergo nucleophilic attack, leading to the formation of new bonds and subsequent reactions. The pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethoxy-2-pentyne: Similar structure but with the triple bond at a different position.
1,1-Dimethoxy-3-pentyne: Another isomer with the triple bond at the third carbon.
1,1-Dimethoxy-5-pentyne: Isomer with the triple bond at the fifth carbon.
Uniqueness
5,5-Dimethoxypent-1-yne is unique due to the specific positioning of the methoxy groups and the triple bond. This configuration imparts distinct chemical properties and reactivity, making it valuable for targeted applications in synthesis and research.
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
5,5-dimethoxypent-1-yne |
InChI |
InChI=1S/C7H12O2/c1-4-5-6-7(8-2)9-3/h1,7H,5-6H2,2-3H3 |
Clé InChI |
MEDHMPCCHDGXIJ-UHFFFAOYSA-N |
SMILES canonique |
COC(CCC#C)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

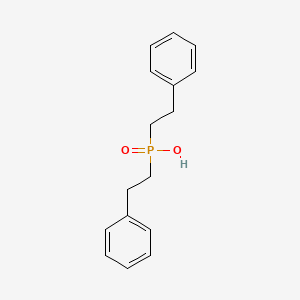

![9-benzyl-2,3,9,10a-tetrahydrobenzo [b]cyclopenta[e][1,4]diazepin-10(1H)-one](/img/structure/B8524645.png)
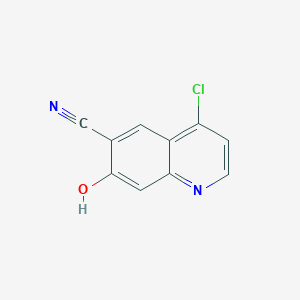
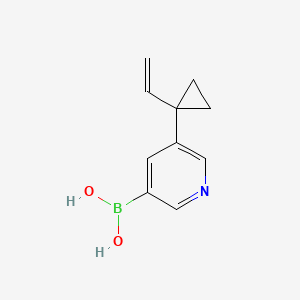
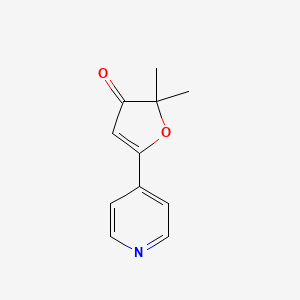
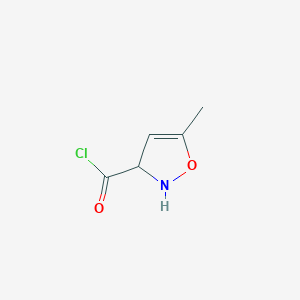
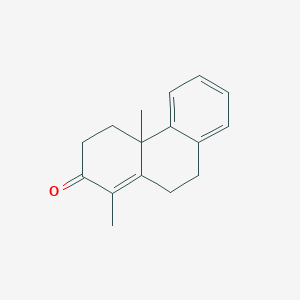
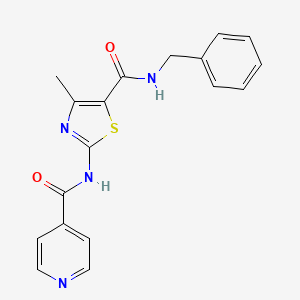
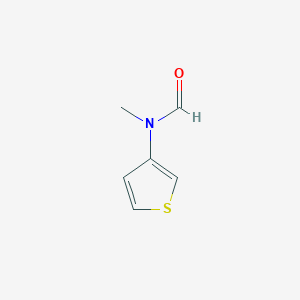
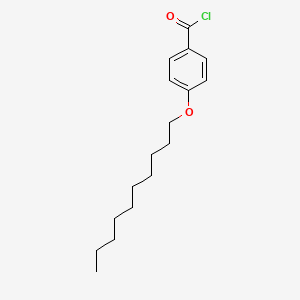
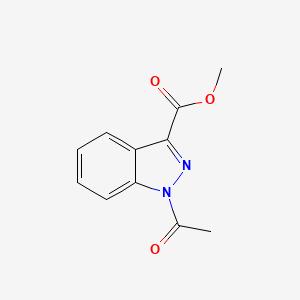
![Benzo[1,3]dioxole-2,2-dicarboxylic acid diethyl ester](/img/structure/B8524693.png)
